3-Phenylpropyl isocyanate
Overview
Description
3-Phenylpropyl isocyanate is an organic compound with the molecular formula C10H11NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-NCO). This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea to form carbamates, which are then thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in substitution reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as zinc are used in the thermal decomposition of carbamates to produce isocyanates.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
3-Phenylpropyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane and urea linkages . This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
- Phenethyl isocyanate
- Benzyl isocyanate
- 3-Chloropropyl isocyanate
- 3-Cyanophenyl isocyanate
Comparison: 3-Phenylpropyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. For example, its longer alkyl chain compared to phenethyl isocyanate provides different steric and electronic effects, influencing its reactivity and applications .
Biological Activity
3-Phenylpropyl isocyanate (PPI), with the molecular formula CHNO, is a member of the isocyanate family characterized by the presence of the isocyanate functional group (-NCO). This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and polymer science. Its biological activity is particularly noteworthy due to its reactivity with nucleophiles, which allows it to modify biomolecules and influence cellular processes.
Chemical Structure and Reactivity
The structure of this compound features a phenyl group attached to a propyl chain, which affects its steric and electronic properties. The isocyanate group can engage in several types of reactions:
- Substitution Reactions : Reacts with alcohols and amines to form urethanes and ureas.
- Addition Reactions : Can participate in addition reactions with compounds containing active hydrogen atoms.
Synthesis Methods
PPI can be synthesized through the reaction of 3-phenylpropylamine with phosgene. This method requires careful handling due to the toxicity of phosgene. Alternative synthetic routes are being explored to minimize safety risks, including the use of carbon monoxide and dimethyl carbonate.
The biological activity of this compound primarily arises from its ability to modify proteins through covalent bonding with nucleophilic sites on amino acids, such as lysine and cysteine. This modification can influence protein function and cell signaling pathways, potentially leading to various biological effects.
Toxicological Studies
Research has indicated that exposure to isocyanates, including PPI, can lead to respiratory sensitization and occupational asthma. A case-referent study highlighted that even low concentrations of isocyanates could increase the risk of developing asthma in exposed individuals. The odds ratio for asthma associated with exposure levels greater than 1.125 ppb was reported as 3.2, suggesting a significant correlation between exposure and health outcomes .
Case Studies
- Occupational Exposure : A study conducted in manufacturing settings found that workers exposed to isocyanates had higher rates of asthma compared to non-exposed individuals. The findings emphasized the importance of monitoring exposure levels in occupational settings .
- Biocompatibility Research : In biomedical applications, PPI has been used to modify cellulose materials to enhance their biocompatibility for medical devices. The modification improved interaction with human blood, making these materials suitable for applications such as hemodialysis .
Polymer Science
This compound has been employed in the development of polymers due to its reactivity. It can undergo copolymerization with other isocyanates under specific conditions, leading to materials with tailored properties for various applications .
Medicinal Chemistry
In medicinal chemistry, PPI serves as a building block for synthesizing pharmaceuticals. Its ability to modify biomolecules makes it valuable for drug development and delivery systems.
Comparative Analysis
Compound | Structure Type | Biological Activity | Applications |
---|---|---|---|
This compound | Isocyanate | Respiratory sensitizer; modifies proteins | Polymers; pharmaceuticals |
Phenethyl Isocyanate | Isocyanate | Similar reactivity; less steric hindrance | Coatings; adhesives |
Benzyl Isocyanate | Isocyanate | Moderate biological activity | Industrial applications |
Properties
IUPAC Name |
3-isocyanatopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPABAKMRZCBXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392382 | |
Record name | 3-Phenylpropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68664-23-3 | |
Record name | 3-Phenylpropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68664-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-phenylpropyl isocyanate undergo polymerization at room temperature? What factors influence this process?
A1: While this compound doesn't readily homopolymerize at room temperature, it can undergo copolymerization with other isocyanates under specific conditions. Research has shown that it can copolymerize with hexyl isocyanate at room temperature using lanthanum isopropoxide (La(OiPr)3) as an initiator. [] This suggests that the steric hindrance of the phenylpropyl group might hinder its self-polymerization, but copolymerization with less bulky isocyanates becomes feasible.
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